(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Medicinal Chemistry Physical Organic Chemistry SAR Analysis

(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid (CAS 915401-97-7) is a polyfluorinated arylboronic acid building block with the molecular formula C7H5BF4O3 and a molecular weight of 223.92 g/mol. It features a phenyl ring substituted with fluorine atoms at the 3- and 5-positions and a difluoromethoxy (-OCHF2) group at the 4-position, creating a highly electron-deficient aromatic system that modulates reactivity in transition metal-catalyzed cross-coupling reactions.

Molecular Formula C7H5BF4O3
Molecular Weight 223.92 g/mol
CAS No. 915401-97-7
Cat. No. B3025414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid
CAS915401-97-7
Molecular FormulaC7H5BF4O3
Molecular Weight223.92 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)F)OC(F)F)F)(O)O
InChIInChI=1S/C7H5BF4O3/c9-4-1-3(8(13)14)2-5(10)6(4)15-7(11)12/h1-2,7,13-14H
InChIKeyMMZMGLLJCWTMAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic Acid (CAS 915401-97-7): Baseline Characteristics and Procurement Context


(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid (CAS 915401-97-7) is a polyfluorinated arylboronic acid building block with the molecular formula C7H5BF4O3 and a molecular weight of 223.92 g/mol [1]. It features a phenyl ring substituted with fluorine atoms at the 3- and 5-positions and a difluoromethoxy (-OCHF2) group at the 4-position, creating a highly electron-deficient aromatic system that modulates reactivity in transition metal-catalyzed cross-coupling reactions . As a boronic acid derivative, it serves as a key intermediate in Suzuki-Miyaura couplings for constructing carbon-carbon bonds in pharmaceutical and agrochemical synthesis .

Why Generic Substitution Fails: The Critical Differentiators of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic Acid


Simple substitution with a non-fluorinated or mono-fluorinated arylboronic acid analog (e.g., phenylboronic acid or 3,5-difluorophenylboronic acid) is not a viable procurement strategy due to the profound impact of the -OCHF2 moiety and the 3,5-difluoro substitution pattern on physicochemical properties, reactivity profiles, and downstream biological outcomes [1]. The combination of strong electron-withdrawing effects alters the transmetalation rate in Suzuki couplings, which directly affects reaction yields and byproduct profiles [2]. Furthermore, the difluoromethoxy group confers distinct pharmacokinetic advantages—including improved passive cell permeability and enhanced liver microsome stability—compared to trifluoromethoxy (-OCF3) or methoxy (-OCH3) analogs [3], making this specific scaffold non-interchangeable in medicinal chemistry campaigns.

Product-Specific Quantitative Evidence Guide: (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic Acid Differentiation


Electron-Withdrawing Capacity: Hammett Substituent Constant (σp) Comparison

The target compound incorporates both 3,5-difluoro substitution and a 4-difluoromethoxy group, resulting in a net electron-withdrawing effect that is distinct from common analogs. The difluoromethoxy group (-OCHF2) has a Hammett σp value of approximately +0.17, which is intermediate between the weakly donating methoxy group (-OCH3, σp = -0.27) and the strongly withdrawing trifluoromethoxy group (-OCF3, σp = +0.35) [1]. Combined with the meta-fluorine substituents (σm = +0.34 each), this creates a uniquely tuned electrophilic aryl ring. This precise electronic modulation is critical for optimizing transition state energies in Suzuki-Miyaura transmetalation steps and for fine-tuning the pKa and hydrogen-bonding capacity of downstream drug candidates [2].

Medicinal Chemistry Physical Organic Chemistry SAR Analysis

Pharmacokinetic Advantage: Passive Permeability and Metabolic Stability of -OCHF2 vs. -OCF3 Scaffolds

Molecules containing the difluoromethoxy (-OCHF2) moiety have been shown to exhibit superior passive cell permeability and liver microsome stability compared to their trifluoromethoxy (-OCF3) counterparts, while also improving overall pharmacokinetic properties [1]. This is a key differentiator for building blocks intended for medicinal chemistry applications. While the exact in vitro permeability coefficient (Papp) for the target boronic acid itself is not reported, the class-level advantage is well-documented: the -OCHF2 group serves as a lipophilic hydrogen bond donor, enhancing membrane penetration without the excessive lipophilicity (and associated toxicity risks) of the -OCF3 group [2]. This makes the target compound a strategically superior choice for early-stage drug discovery over the 4-(trifluoromethoxy)phenylboronic acid analog.

Drug Discovery ADME Pharmacokinetics

Commercial Purity Benchmarking: 98% HPLC Purity as a Baseline for Reproducible Coupling

Commercial sourcing of this compound from reputable vendors guarantees a minimum purity of 98% as determined by HPLC . This purity level is critical for ensuring reproducible yields in palladium-catalyzed cross-coupling reactions, where boronic acid impurities (e.g., deboronated arenes, boroxines) can act as catalyst poisons or lead to difficult-to-remove byproducts . In contrast, some generic or lower-cost alternatives may be supplied at 95% purity (e.g., AKSci V9093) , which represents a 3% absolute difference in active content. For a 10 mmol scale reaction, this equates to a potential deficit of 0.3 mmol of active boronic acid, directly impacting isolated yields and necessitating stoichiometric adjustments.

Process Chemistry Quality Control Procurement

Validated Application: Documented Use as a Key Intermediate in Rupatadine Fumarate Synthesis

Unlike many niche fluorinated boronic acids that lack documented applications, (4-(difluoromethoxy)-3,5-difluorophenyl)boronic acid has a validated industrial use as a key intermediate in the synthesis of Rupatadine Fumarate . Rupatadine is a marketed second-generation antihistamine with dual H1 and PAF receptor antagonism, approved for allergic rhinitis and chronic urticaria [1]. The boronic acid is employed to introduce the difluoromethoxy-difluorophenyl motif into the core structure via Suzuki-Miyaura coupling. This established synthetic pathway provides a precedent for reliable reactivity and scalability, a critical factor for procurement decisions in pharmaceutical development. In contrast, closely related analogs like 2,6-difluoro-4-methoxyphenylboronic acid (CAS 406482-20-0) are primarily cited as research reagents without a direct link to a commercial API .

Pharmaceutical Synthesis API Intermediate Antihistamine

Storage Stability: Requirement for Freezer Storage (-20°C) Differentiates from Ambient-Stable Analogs

The target compound requires storage at -20°C under an inert atmosphere to prevent degradation . This is a direct consequence of the electron-deficient aromatic ring and the hydrolytic sensitivity of the boronic acid moiety, which is exacerbated by the strong electron-withdrawing fluorine and difluoromethoxy substituents [1]. In contrast, less fluorinated analogs such as 4-methoxyphenylboronic acid (CAS 5720-07-0) are typically stable at room temperature for extended periods . This difference in storage requirements has direct implications for procurement: users must ensure that the chosen vendor maintains a validated cold chain and that their own facilities have adequate freezer capacity.

Stability Storage Procurement Logistics

Cross-Coupling Reactivity: Fast Transmetalation with Electron-Deficient Arylboronic Acids

Polyfluorinated arylboronic acids, including the target compound, are known to undergo rapid transmetalation in Suzuki-Miyaura couplings, enabling reactions to proceed at room temperature or 40°C within 30 minutes to 2 hours when using optimized palladium precatalysts [1]. This is a class-level advantage over electron-rich arylboronic acids (e.g., 4-methoxyphenylboronic acid), which typically require elevated temperatures (75-100°C) and longer reaction times for complete conversion [2]. The electron-withdrawing nature of the -OCHF2 and fluorine substituents facilitates the rate-limiting transmetalation step by increasing the electrophilicity of the boron atom. While specific kinetic data for the target compound is not reported, it is expected to follow the established trend for polyfluorophenylboronic acids [3].

Suzuki-Miyaura Coupling Catalysis Process Chemistry

Best Research and Industrial Application Scenarios for (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic Acid (CAS 915401-97-7)


Synthesis of Rupatadine Fumarate and Related Antihistamine APIs

This boronic acid is a validated building block for the synthesis of Rupatadine Fumarate, a second-generation antihistamine . In this application, the compound undergoes Suzuki-Miyaura coupling to install the difluoromethoxy-difluorophenyl pharmacophore, which is essential for the drug's dual H1 and PAF receptor antagonism. The established synthetic route provides a reliable benchmark for process development and scale-up in pharmaceutical manufacturing [1].

Medicinal Chemistry Optimization of PDE4 Inhibitors and Anti-inflammatory Agents

The difluoromethoxy-difluorophenyl scaffold is a privileged motif in phosphodiesterase-4 (PDE4) inhibitors, which are being developed for inflammatory and respiratory diseases [2]. The unique electronic and pharmacokinetic properties conferred by the -OCHF2 and fluorine substituents (enhanced permeability and metabolic stability compared to -OCF3 analogs) make this boronic acid a strategic choice for constructing lead candidates with improved drug-like properties [3].

Advanced Organic Synthesis Requiring High Electron-Deficient Aryl Building Blocks

For research groups engaged in Suzuki-Miyaura cross-couplings with challenging or sensitive substrates, this polyfluorinated boronic acid offers the advantage of fast transmetalation kinetics at mild temperatures (room temperature to 40°C) [4]. This reduces the risk of substrate decomposition and enables the synthesis of complex, densely functionalized biaryl architectures with high yields and minimal byproduct formation, a critical factor in library synthesis and late-stage functionalization [5].

Development of Fluorinated Liquid Crystal Materials

Difluoromethoxy-bridged aromatic compounds are key components in the design of fluorinated liquid crystals for display technologies [6]. The target boronic acid provides a versatile entry point for constructing liquid crystal monomers with tailored dielectric anisotropy, low rotational viscosity, and high chemical stability, which are essential parameters for optimizing display performance and reducing power consumption [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.